molecular formula C16H23NO3 B8559672 Ethyl 1-(3-methoxybenzyl)-2-piperidinecarboxylate

Ethyl 1-(3-methoxybenzyl)-2-piperidinecarboxylate

Cat. No. B8559672
M. Wt: 277.36 g/mol
InChI Key: OPGQCFCUJBUTDV-UHFFFAOYSA-N
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Patent
US06300344B1

Procedure details

A solution of ethyl 1-(3-methoxybenzyl)-2-piperidinecarboxylate (3.0 g) and iN NaOH (21.6 ml) in ethanol (31.6 ml) was stirred at 70° C. overnight. The reaction mixture was cooled to room temperature, acidified with 1N hydrochloric acid, and evaporated in vacuo. The residue was extracted with methylene chloride and the extract was evaporated in vacuo to afford 1-(3-methoxybenzyl)-2-piperidinecarboxylic acid (2.64 g) as an amorphous powder.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
21.6 mL
Type
solvent
Reaction Step One
Quantity
31.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:18]=[CH:19][CH:20]=1)[CH2:6][N:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH:8]1[C:13]([O:15]CC)=[O:14].Cl>[OH-].[Na+].C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:18]=[CH:19][CH:20]=1)[CH2:6][N:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH:8]1[C:13]([OH:15])=[O:14] |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC=1C=C(CN2C(CCCC2)C(=O)OCC)C=CC1
Name
Quantity
21.6 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
31.6 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
the extract was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(CN2C(CCCC2)C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.64 g
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.